Cas no 1895333-92-2 (O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine)

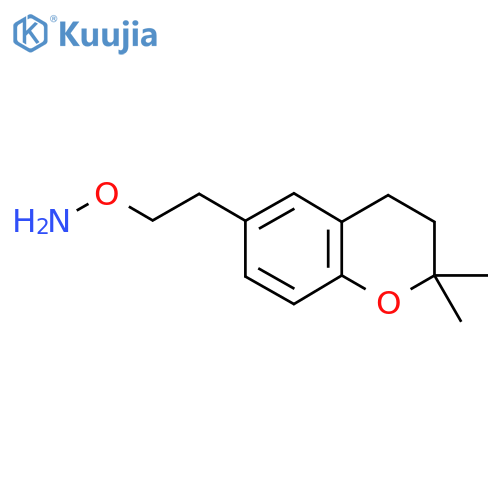

1895333-92-2 structure

商品名:O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine

O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine

- EN300-1744438

- O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine

- 1895333-92-2

-

- インチ: 1S/C13H19NO2/c1-13(2)7-5-11-9-10(6-8-15-14)3-4-12(11)16-13/h3-4,9H,5-8,14H2,1-2H3

- InChIKey: UVHIQMUZDVMEGM-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(CCON)=CC=2CCC1(C)C

計算された属性

- せいみつぶんしりょう: 221.141578849g/mol

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 44.5Ų

O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744438-0.1g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-0.5g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-0.25g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-2.5g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-1.0g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1744438-1g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-0.05g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-10g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1744438-10.0g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1744438-5g |

O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |

1895333-92-2 | 5g |

$2858.0 | 2023-09-20 |

O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

1895333-92-2 (O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量